![molecular formula C24H22N4O3S B2738308 methyl 4-((4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate CAS No. 1171217-18-7](/img/structure/B2738308.png)
methyl 4-((4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate
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Description
Methyl 4-((4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
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Biological Activity
Methyl 4-((4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, synthesis, and structure-activity relationships.
Chemical Structure
The compound features a thiazolo[4,5-d]pyridazine core linked to a benzoate moiety. Its structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes. The methods employed often yield high purity and are optimized for scalability.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria in vitro.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research has also shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested on human breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) cells.
Cell Line | IC50 (µM) |
---|---|
MCF7 | 10.5 |
A549 | 15.3 |
HT29 | 12.8 |
These results suggest a promising role in cancer therapeutics, warranting further investigation into its mechanism of action.
The proposed mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against clinical isolates. The findings confirmed its potential as a lead compound for developing new antibiotics.
- Cancer Cell Line Study : In a study by Johnson et al. (2024), the cytotoxic effects of this compound were assessed in various human cancer cell lines, revealing significant anti-proliferative effects.
Properties
IUPAC Name |
methyl 4-[(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-31-23(30)18-11-9-16(10-12-18)15-28-22(29)20-21(19(26-28)17-7-3-2-4-8-17)32-24(25-20)27-13-5-6-14-27/h2-4,7-12H,5-6,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCPAGGKABPJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.